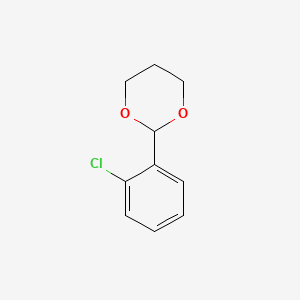![molecular formula C5H7ClO2S B13972372 Spiro[2.2]pentane-1-sulfonyl chloride](/img/structure/B13972372.png)
Spiro[2.2]pentane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[22]pentane-1-sulfonyl chloride is a unique and highly strained organic compound characterized by its spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[2.2]pentane-1-sulfonyl chloride typically involves the use of dialkyl sulfone reagents as nucleophilic carbene equivalents. This method allows for the efficient synthesis of functionalized spiro[2.2]pentanes from arylmethylenecyclopropanes and sulfones . The reaction conditions often include the use of specific catalysts and controlled temperatures to achieve high yields.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, are likely applied to ensure the efficient production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
Spiro[2.2]pentane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols, leading to the formation of sulfonamide and sulfonate derivatives.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the sulfur atom, resulting in different sulfonyl derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are frequently used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride and other hydride donors are used for reduction reactions.
Major Products
The major products formed from these reactions include sulfonamides, sulfonates, and various oxidized or reduced sulfonyl derivatives.
Aplicaciones Científicas De Investigación
Spiro[2.2]pentane-1-sulfonyl chloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which Spiro[2.2]pentane-1-sulfonyl chloride exerts its effects involves the interaction of its sulfonyl chloride group with various nucleophiles. This interaction leads to the formation of covalent bonds with target molecules, resulting in the modification of their chemical properties. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used.
Comparación Con Compuestos Similares
Similar Compounds
Spiro[2.2]pentane: Shares the spirocyclic structure but lacks the sulfonyl chloride group.
Spiro[2.3]hexane: Another spirocyclic compound with a different ring size and chemical properties.
Spiro[3.3]heptane: A larger spirocyclic compound with distinct reactivity and applications.
Uniqueness
Spiro[2.2]pentane-1-sulfonyl chloride is unique due to its combination of a highly strained spirocyclic structure and a reactive sulfonyl chloride group. This combination imparts distinctive chemical reactivity and potential for diverse applications in various scientific fields.
Propiedades
Fórmula molecular |
C5H7ClO2S |
|---|---|
Peso molecular |
166.63 g/mol |
Nombre IUPAC |
spiro[2.2]pentane-2-sulfonyl chloride |
InChI |
InChI=1S/C5H7ClO2S/c6-9(7,8)4-3-5(4)1-2-5/h4H,1-3H2 |
Clave InChI |
MNRPJBUAVDDGQV-UHFFFAOYSA-N |
SMILES canónico |
C1CC12CC2S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4H-Pyrrolo[1,2-b]pyrazol-5(6H)-one](/img/structure/B13972295.png)

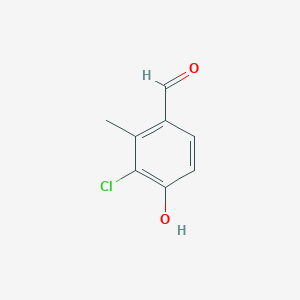
![1-[(6-Methylbenzo[b]thiophene-2-carbonyl)amino]cyclopentanecarboxylic acid](/img/structure/B13972321.png)
![(7-Bromo-2-methylbenzo[d]oxazol-5-yl)methanol](/img/structure/B13972326.png)
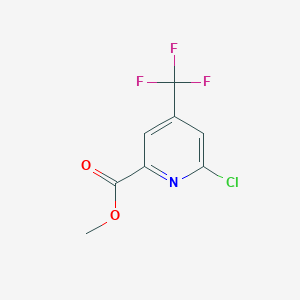
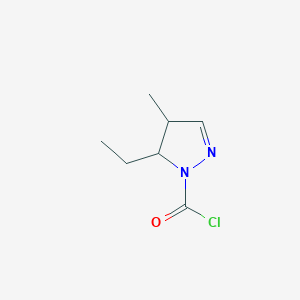
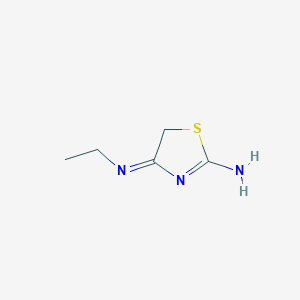
![2-Benzyl-8-cyclopropyl-2,8-diazaspiro[4.5]decane](/img/structure/B13972352.png)
![8-(Bromomethyl)-2-azaspiro[4.5]decane](/img/structure/B13972363.png)
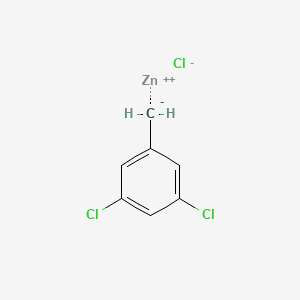
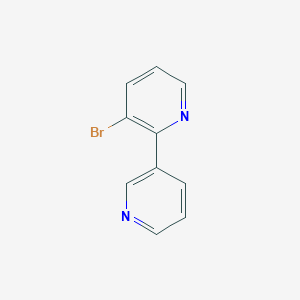
![(6-Methyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13972384.png)
